2-(1,3-Benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid
CAS No.: 1144483-21-5
Cat. No.: VC3347375
Molecular Formula: C12H9NO5S
Molecular Weight: 279.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1144483-21-5 |
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Molecular Formula | C12H9NO5S |
Molecular Weight | 279.27 g/mol |
IUPAC Name | 2-(1,3-benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid |
Standard InChI | InChI=1S/C12H9NO5S/c1-6-10(11(14)15)19-12(13-6)18-7-2-3-8-9(4-7)17-5-16-8/h2-4H,5H2,1H3,(H,14,15) |
Standard InChI Key | XWMCYILKSZFGBP-UHFFFAOYSA-N |
SMILES | CC1=C(SC(=N1)OC2=CC3=C(C=C2)OCO3)C(=O)O |
Canonical SMILES | CC1=C(SC(=N1)OC2=CC3=C(C=C2)OCO3)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Structure
2-(1,3-Benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid consists of several key structural components: a thiazole ring, a carboxylic acid group, a methyl substituent, and a benzodioxol group connected through an oxygen linkage. The molecular formula is C12H9NO5S , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule.
The structural features include:
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A 1,3-thiazole ring with positions 4 and 5 substituted
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A carboxylic acid group at position 5
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A methyl group at position 4
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A 1,3-benzodioxol group connected to position 2 via an oxygen atom
Chemical Properties
The chemical properties of 2-(1,3-Benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid can be inferred from its functional groups:
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Acidity: The carboxylic acid group at position 5 of the thiazole ring would confer acidic properties, allowing for salt formation with bases. This functional group typically exhibits pKa values in the range of 3-5, making it moderately acidic.
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Hydrogen bonding: The carboxylic acid group can participate in hydrogen bonding as both a donor and acceptor, while the oxygen atoms in the benzodioxol group and the nitrogen in the thiazole ring can act as hydrogen bond acceptors. These characteristics likely influence the compound's solubility profile and potential interactions with biological targets.
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Reactivity: The carboxylic acid group can undergo typical reactions such as esterification, amide formation, and reduction. These transformation possibilities make the compound a valuable potential intermediate in synthetic chemistry.
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Aromaticity: Both the thiazole ring and the benzene portion of the benzodioxol group possess aromatic character, contributing to the compound's stability and potential for π-stacking interactions in biological systems.
Synthesis and Preparation Methods
Analytical Characterization
Although specific analytical data for this compound is limited in the search results, standard characterization methods for similar compounds would typically include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would reveal signals for the methyl group, the aromatic protons of the benzodioxol group, the methylene protons of the dioxole ring, and the carboxylic acid proton.
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¹³C NMR would show distinct signals for carbon atoms in the thiazole ring, benzodioxol moiety, methyl group, and carboxylic acid functionality.
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Infrared (IR) Spectroscopy:
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Characteristic absorption bands would be expected for the carboxylic acid (O-H stretch, C=O stretch), aromatic and heterocyclic ring systems, and the ether linkage.
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Mass Spectrometry:
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The molecular ion peak would correspond to m/z 279, with fragmentation patterns characteristic of the thiazole and benzodioxol structural elements.
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Comparative Analysis with Related Compounds
Structural Analogs
Several structural analogs can be identified from the search results:
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4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carboxylic acid (CID 17390019):
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This compound shares the 1,3-benzodioxol and thiazole-carboxylic acid structural elements but differs in the connectivity and positioning of these groups.
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It has a molecular formula of C11H7NO4S and a molecular weight of 249.24 g/mol .
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Unlike our target compound, it has a direct connection between the benzodioxol and thiazole rings rather than an oxygen linkage.
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Various thiazole derivatives mentioned in patent EP2029572B1:
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The patent describes compounds containing "4-methyl-1,3-thiazole-5-carboxylic acid" derivatives, primarily as carboxamides rather than free carboxylic acids .
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These compounds contain diverse substituents at position 2 of the thiazole ring, demonstrating the versatility of this scaffold in medicinal chemistry.
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The following table presents a comparative analysis of key structural features:
Compound | Molecular Formula | Molecular Weight | Carboxylic Acid Position | Connection to Benzodioxol |
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2-(1,3-Benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid | C12H9NO5S | 279.27 g/mol | Position 5 | Via oxygen linkage |
4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carboxylic acid | C11H7NO4S | 249.24 g/mol | Position 2 | Direct C-C bond |
Structure-Based Implications
The structural differences between 2-(1,3-Benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid and its analogs have important implications:
These structural distinctions would be expected to confer distinct physicochemical properties and potentially different biological activities on these related compounds, highlighting the importance of precise structural modifications in medicinal chemistry optimization.
Research Context and Future Directions
Current Research Landscape
The search results suggest that compounds containing the thiazole-5-carboxylic acid scaffold are of interest in contemporary medicinal chemistry research. The patent information in search result indicates that related structures have been investigated for their potential to modulate enzyme activity, specifically stearoyl-CoA desaturase.
Research described in search result highlights the application of high-throughput medicinal chemistry approaches to develop "attractive drug-like scaffolds" that are being evaluated for various biological activities. This suggests that compounds like 2-(1,3-Benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid may be part of broader research efforts aimed at identifying novel bioactive molecules.
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